1-(3-METHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
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Overview
Description
1-(3-METHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzoyl chloride with 4-(3,4,5-trimethoxybenzyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens like bromine in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3-METHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-phenyl)-[4-(3,4,5-trimethoxy-phenyl)-piperazin-1-yl]-methanone
- (3-Methoxy-phenyl)-[4-(3,4,5-trimethoxy-benzyl)-piperidin-1-yl]-methanone
Uniqueness
1-(3-METHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H28N2O5 |
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Molecular Weight |
400.5g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-7-5-6-17(14-18)22(25)24-10-8-23(9-11-24)15-16-12-19(27-2)21(29-4)20(13-16)28-3/h5-7,12-14H,8-11,15H2,1-4H3 |
InChI Key |
JEYSLFNOLYQULE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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